(2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid

Description

Molecular Architecture and Stereochemical Configuration

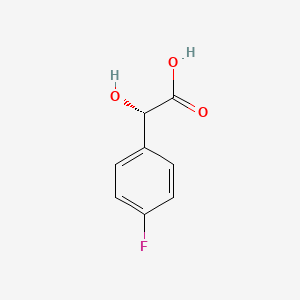

The molecular structure of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid (C₈H₇FO₃) features a phenyl ring substituted with a fluorine atom at the para position, a hydroxyl group (-OH) at the benzylic carbon, and a carboxylic acid (-COOH) functional group (Figure 1). The chiral center at the C2 position adopts an S configuration, as defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the lowest priority position. This stereochemical arrangement distinguishes it from its (2R)-enantiomer, which exhibits opposite optical activity.

The InChI key (RWCMOQXHIDWDDJ-ZETCQYMHSA-N) confirms the compound’s unique stereodescriptor and connectivity. X-ray diffraction studies of related fluoromandelic acid derivatives reveal that the hydroxyl and carboxylic acid groups engage in intramolecular hydrogen bonding, stabilizing the planar conformation of the α-hydroxyacid moiety.

Table 1: Key Molecular Properties of (2S)-2-(4-Fluorophenyl)-2-Hydroxyacetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇FO₃ | |

| CAS Number | 52923-25-8 | |

| Molecular Weight | 170.14 g/mol | |

| Melting Point | 134–140°C | |

| Enthalpy of Fusion (ΔfusH) | 29.29 kJ/mol at 403 K |

The para-fluorine substituent induces electron-withdrawing effects, polarizing the phenyl ring and influencing the acidity of the hydroxyl (pKa ≈ 3.1) and carboxylic acid (pKa ≈ 2.8) groups. This electronic perturbation distinguishes it from non-fluorinated mandelic acid derivatives.

Propriétés

IUPAC Name |

(2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCMOQXHIDWDDJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid typically involves the use of fluorobenzene derivatives and glycine derivatives as starting materials. One common synthetic route includes the following steps:

Nucleophilic Substitution: Fluorobenzene undergoes nucleophilic substitution with a suitable nucleophile to introduce the hydroxyacetic acid moiety.

Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 4-fluorophenylglyoxylic acid.

Reduction: Formation of 4-fluorophenylethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell growth by disrupting critical signaling pathways involved in cancer progression. For instance, research demonstrated that derivatives of this compound can act as inhibitors of the PD-1/PD-L1 complex, which is crucial in immune evasion by tumors . These findings suggest potential applications in developing novel cancer therapies.

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases . This property may be leveraged in treating conditions such as rheumatoid arthritis and other autoimmune disorders.

Agricultural Applications

2.1 Herbicide Development

The fluorinated structure of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid makes it a candidate for developing new herbicides. Its ability to interfere with plant growth by inhibiting specific metabolic pathways has been explored. Research indicates that compounds with similar structures can effectively control weed populations without adversely affecting crop yield .

2.2 Plant Growth Regulators

In addition to herbicidal properties, this compound may serve as a plant growth regulator. Studies have shown that it can modulate plant hormone levels, potentially enhancing growth and resistance to environmental stressors . This application could lead to more sustainable agricultural practices by improving crop resilience.

Material Science

3.1 Polymer Synthesis

The unique chemical properties of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid have implications in material science, particularly in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the fluorine atom's influence on polymer chain interactions . This application is particularly relevant in developing high-performance materials for industrial use.

3.2 Coatings and Surfactants

The surfactant properties of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid make it suitable for formulating specialized coatings and emulsifiers. Its ability to reduce surface tension can be exploited in creating water-repellent surfaces and improving the stability of emulsions used in various industries .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC10388299 | Demonstrated PD-L1 inhibition leading to enhanced T-cell activation against tumors. |

| Agricultural Science | PubChem | Identified potential as a herbicide with selective action on weed species without harming crops. |

| Material Science | PubChem | Showed improved mechanical properties when incorporated into polymer matrices. |

Mécanisme D'action

The mechanism of action of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Stereoisomeric Variants

- (R)-2-(4-Fluorophenyl)-2-hydroxyacetic Acid : The R-enantiomer shares the same molecular formula but differs in stereochemistry. Enantiomeric pairs often exhibit distinct biological activities due to receptor-binding preferences. For example, the S-form is frequently selected for drug development due to higher target affinity .

- 4-Fluoro-DL-mandelic Acid (CAS: 395-33-5): This racemic mixture (equimolar R and S forms) is less pharmacologically potent than enantiopure forms but serves as a precursor in chiral resolution studies .

Halogen-Substituted Analogues

- Chlorine’s larger atomic size may also sterically hinder interactions in biological systems .

- (S)-2-(2-Chlorophenyl)-2-hydroxyacetic Acid (CAS: 52950-18-2): The ortho-chloro substitution introduces steric effects, reducing conformational flexibility compared to the para-substituted target compound .

Structural Analogues with Additional Aromatic Groups

- Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid, CAS: 76-93-7): This compound features two phenyl groups instead of one 4-fluorophenyl, resulting in a higher molar mass (228.24 g/mol) and enhanced lipophilicity. The absence of electronegative substituents reduces acidity compared to fluorinated derivatives .

Complex Derivatives and Pharmacologically Active Compounds

- Flunoxaprofen (CAS: 70279-89-7): A non-steroidal anti-inflammatory drug (NSAID) containing a 4-fluorophenyl group but integrated into a benzoxazole-propanoic acid scaffold. This highlights how hydroxyacetic acid motifs are incorporated into larger pharmacophores for enhanced activity .

- (2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid : A proline derivative with a 4-fluorobenzyl substituent, demonstrating structural diversification for applications in peptide-based therapeutics .

Table 1: Key Properties of Selected Compounds

Notes:

- Acidity: The target compound’s fluorine substituent lowers the pKa compared to non-fluorinated analogues, enhancing solubility in aqueous environments .

- Safety : The target compound exhibits skin/eye irritation (H315, H319) and respiratory toxicity (H335), common among carboxylic acids . Benzilic acid’s safety profile is less documented but may differ due to reduced reactivity.

Activité Biologique

(2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group that enhances its interaction with various biological targets. Its structure includes:

- Fluorophenyl Group : Enhances binding affinity.

- Hydroxy Group : Participates in hydrogen bonding.

- Acetic Acid Moiety : Contributes to its acidic properties.

The biological activity of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid is primarily mediated through its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active sites or alter receptor functions, modulating various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Interaction with receptors can influence cellular signaling processes, potentially leading to therapeutic effects such as anti-inflammatory and analgesic actions.

Biological Activities

Research has indicated several biological activities associated with (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

- Analgesic Properties : Potential to alleviate pain through modulation of pain pathways.

- Antimicrobial Activity : Similar compounds have demonstrated activity against bacterial strains, suggesting a potential for further exploration in this area.

Research Findings

Recent studies have focused on the synthesis, evaluation, and application of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid in various contexts. Notable findings include:

- In Vitro Studies :

- In Vivo Evaluations :

- Comparative Analyses :

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the potential therapeutic applications of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid:

- Case Study 1 : A study on its anti-inflammatory properties demonstrated that treatment with the compound led to a significant reduction in cytokine levels in a murine model of arthritis.

- Case Study 2 : In cancer research, (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid was shown to enhance immune response against tumor cells by inhibiting PD-L1 interactions, thereby promoting T-cell activation .

Q & A

Q. What are the recommended methods for synthesizing (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination using chiral catalysts, such as (S)-azetidin-2-yl intermediates, followed by purification via preparative HPLC and ion exchange chromatography. For example, coupling 4-fluorobenzaldehyde with a hydroxyacetic acid precursor under controlled pH and temperature ensures stereochemical fidelity. Crystallization from water/ethanol mixtures further enhances purity (yield: 32–57%) .

Q. How can researchers confirm the structural integrity and enantiomeric purity of the compound?

- Methodological Answer : Use chiral HPLC to resolve enantiomers and quantify purity. Complement this with and NMR spectroscopy to verify stereochemistry (e.g., δ 7.79 ppm for aromatic protons, δ 175.0 ppm for carbonyl groups). LC-MS (ESI) with calculated vs. observed [M+H] values (e.g., 298.14 vs. 298.2) provides additional validation .

Q. What are the stability considerations for storing (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid?

- Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation. Avoid prolonged exposure to light or moisture, as the hydroxy and carboxylic acid groups may degrade or form hydrates. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and observed NMR spectra for this compound?

- Methodological Answer : Discrepancies often arise from diastereomer formation or solvent interactions. Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. Re-examine reaction conditions (e.g., pH, temperature) to minimize side products. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., bond angles: 117.9° for C18–C19–N5) .

Q. How does the fluorophenyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The 4-fluorophenyl moiety enhances electronegativity, increasing binding affinity to hydrophobic enzyme pockets (e.g., hGAT3 inhibition). Computational docking studies (e.g., AutoDock Vina) predict binding modes, while in vitro assays (e.g., fluorescence-based IC measurements) quantify inhibitory activity. Compare fluorinated vs. chlorinated analogs to isolate electronic effects .

Q. What in vitro assays are suitable for evaluating the compound’s inhibitory activity against target enzymes?

- Methodological Answer : Use fluorescence-based assays with substrates like APF or HPF to detect hydroxyl radical scavenging. For enzyme inhibition, employ kinetic assays measuring or IC values. For example, pre-incubate the compound with hGAT3 and monitor fluorescence quenching at λ=490 nm, λ=515 nm .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies may arise from pH-dependent ionization. Conduct pH-solubility profiling (e.g., shake-flask method at pH 2–9). For polar solvents (e.g., DMSO), confirm concentration via UV-Vis spectroscopy (λ=270 nm). Cross-reference with Hansen solubility parameters to optimize solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.